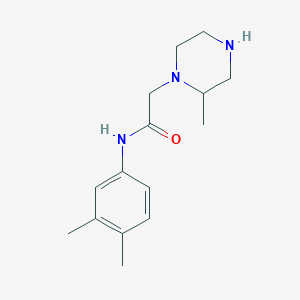![molecular formula C12H18N2O4 B7556024 2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid, commonly known as DMOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOP is a synthetic compound that is used for various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
DMOP has a wide range of scientific research applications. It is primarily used in the field of neuroscience to study the role of neurotransmitters in the brain. DMOP is also used to study the mechanism of action of various drugs and their effects on the central nervous system. In addition, DMOP is used to study the effects of various drugs on the cardiovascular system and to investigate the role of various enzymes in the body.
Mecanismo De Acción
DMOP acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the regulation of various physiological processes, including glucose metabolism, immune function, and inflammation. By inhibiting DPP-IV, DMOP can increase the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which can improve glucose homeostasis and reduce inflammation.
Biochemical and Physiological Effects:
DMOP has been shown to have several biochemical and physiological effects. In animal studies, DMOP has been shown to improve glucose tolerance and reduce inflammation. DMOP has also been shown to increase insulin sensitivity and reduce oxidative stress. In addition, DMOP has been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMOP is its specificity for DPP-IV. This allows researchers to study the effects of DPP-IV inhibition without the confounding effects of other enzymes. However, DMOP has some limitations in lab experiments. It can be difficult to administer DMOP to animals, as it has poor solubility in water. In addition, DMOP has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of DMOP. One area of research is the development of new DPP-IV inhibitors that are more potent and have longer half-lives. Another area of research is the investigation of the effects of DMOP on other physiological processes, such as immune function and inflammation. Finally, DMOP could be used as a tool to study the effects of various drugs on the central nervous system and the cardiovascular system.
Métodos De Síntesis
DMOP is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-(2,2,2-trifluoroethoxy)benzaldehyde with methylamine, followed by a reaction with 3-(bromomethyl)-2,2-dimethylpropanoic acid. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-7-10(9(3)18-13-7)5-6-11(15)14(4)8(2)12(16)17/h8H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZFADLLRWGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)

